molecular formula C10H7NO2 B1595311 5-Aminonaphthalene-1,4-dione CAS No. 63038-00-6

5-Aminonaphthalene-1,4-dione

Cat. No. B1595311
CAS RN: 63038-00-6
M. Wt: 173.17 g/mol
InChI Key: PRIYDLUXFBTENF-UHFFFAOYSA-N
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Description

5-Aminonaphthalene-1,4-dione is a chemical compound that has been studied for its oxidation and reduction properties .


Synthesis Analysis

The synthesis of this compound involves the oxidation of the amine group to the nitro group without using Ni . More details about its synthesis can be found in the relevant papers .


Molecular Structure Analysis

The stability of the molecule has been analyzed by NBO analysis. The calculated HOMO and LUMO energies show that charge transfer interactions take place within the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound involve the oxidation and reduction of the compound . The -NH2 part loses an electron and undergoes oxidation . More details about its chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 173.17 g/mol, a topological polar surface area of 60.2 Ų, and a complexity of 283 .

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the utility of naphthalene derivatives in synthetic chemistry, where they serve as key intermediates in the formation of complex molecules. For example, Aggrwal et al. (2021) discussed the reaction of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines leading to compounds that can selectively detect Hg and Ni ions, indicating the potential for developing sensitive and selective sensors for environmental monitoring and possibly other applications Aggrwal et al., 2021.

Redox Behavior and Mechanistic Insights

The redox behavior of naphthalene derivatives, such as 5-hydroxynaphthalene-1,4-dione (juglone), has been studied to understand their electrochemical properties. Munir et al. (2013) reported on the redox mechanism of juglone in mixed aqueous-ethanol media, revealing different mechanistic pathways depending on the medium's pH. This study contributes to a deeper understanding of the redox properties of naphthalene derivatives, which could be relevant for their application in redox-based sensors or electrochemical devices Munir et al., 2013.

Sensor Development

Naphthalene derivatives have been explored for their potential in sensor technology. Singh et al. (2013) synthesized a Schiff base fluorescent sensor based on a naphthalene derivative for the selective determination of Al3+ in solutions. This showcases the application of naphthalene derivatives in developing chemosensors that can selectively detect specific metal ions in various media, which is crucial for environmental monitoring, medical diagnostics, and industrial processes Singh et al., 2013.

Environmental and Biological Applications

Naphthalene derivatives have also been investigated for their biological activities and environmental applications. Olyaei et al. (2020) reviewed the synthesis and biological properties of Mannich bases derived from lawsone (2-hydroxynaphthalene-1,4-dione), highlighting the significant biological activity of these compounds. Such studies underline the potential of naphthalene derivatives in medicinal chemistry, offering a foundation for developing new therapeutic agents Olyaei et al., 2020.

Future Directions

The future directions of 5-Aminonaphthalene-1,4-dione research could involve further studies on its oxidation and reduction properties . More details about its future directions can be found in the relevant papers .

properties

IUPAC Name

5-aminonaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIYDLUXFBTENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302334
Record name 5-aminonaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63038-00-6
Record name 1, 5-amino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-aminonaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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